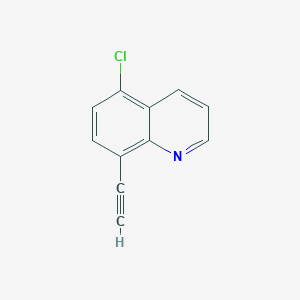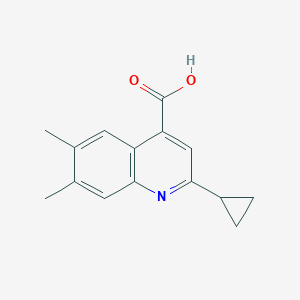
5-Chloro-8-ethynylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-8-ethynylquinoline is an organic compound with the molecular formula C₁₁H₆ClN. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes a chlorine atom at the 5th position and an ethynyl group at the 8th position on the quinoline ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the chlorination of 8-hydroxyquinoline to form 5-chloro-8-hydroxyquinoline, which is then subjected to further reactions to introduce the ethynyl group .
Industrial Production Methods: Industrial production of 5-Chloro-8-ethynylquinoline may involve large-scale chlorination and ethynylation processes. These methods are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-8-ethynylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products:
- Substitution reactions yield various substituted quinoline derivatives.
- Coupling reactions produce complex organic molecules with extended conjugation .
Wissenschaftliche Forschungsanwendungen
5-Chloro-8-ethynylquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of biological systems and as a probe in biochemical assays.
Medicine: Derivatives of quinoline, including this compound, have potential therapeutic applications, particularly in the development of antiviral and anticancer agents
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-8-ethynylquinoline involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the chlorine atom can form hydrogen bonds or halogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
5-Chloro-8-hydroxyquinoline: Similar in structure but with a hydroxyl group instead of an ethynyl group.
8-Ethynylquinoline: Lacks the chlorine atom at the 5th position.
5-Chloroquinoline: Lacks the ethynyl group at the 8th position
Uniqueness: 5-Chloro-8-ethynylquinoline is unique due to the presence of both the chlorine and ethynyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H6ClN |
|---|---|
Molekulargewicht |
187.62 g/mol |
IUPAC-Name |
5-chloro-8-ethynylquinoline |
InChI |
InChI=1S/C11H6ClN/c1-2-8-5-6-10(12)9-4-3-7-13-11(8)9/h1,3-7H |
InChI-Schlüssel |
CKJNWAIZKZZVMK-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(Chloromethoxy)propyl]benzene](/img/structure/B13692988.png)


![10,11-Dihydro-9H-benzo[a]xanthene-8-carbaldehyde](/img/structure/B13693000.png)




![3-[4-(Trimethylsilyl)phenyl]pyridine](/img/structure/B13693035.png)


![2-[4-(tert-Butyl)phenyl]-1-methylindole](/img/structure/B13693048.png)
![Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13693053.png)
